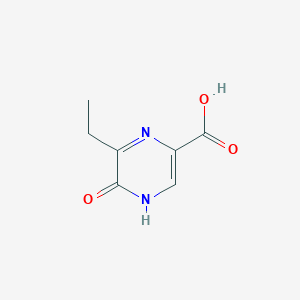
(1S)-1-(2-Bromophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Bromophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination of Phenyl Ethane: The starting material, phenyl ethane, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromophenyl ethane.
Amination: The 2-bromophenyl ethane is then subjected to amination using ammonia (NH3) or an amine source under suitable conditions to introduce the ethane-1,2-diamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1S)-1-(2-Bromophenyl)ethane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (1S)-1-(2-Bromophenyl)ethane-1,2-diamine serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions to facilitate various organic transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structure.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethane-1,2-diamine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may influence various biochemical pathways, resulting in its observed effects.
Comparación Con Compuestos Similares
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine: Contains a fluorine atom in place of bromine.
(1S)-1-(2-Iodophenyl)ethane-1,2-diamine: Features an iodine atom instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in (1S)-1-(2-Bromophenyl)ethane-1,2-diamine imparts unique reactivity and properties compared to its halogenated analogs.
Reactivity: The compound’s reactivity in substitution and other chemical reactions may differ due to the specific electronic and steric effects of the bromine atom.
Propiedades
Número CAS |
113974-26-8 |
|---|---|
Fórmula molecular |
C8H11BrN2 |
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
Clave InChI |
PAMGDOWWTHYUTI-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](CN)N)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(CN)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


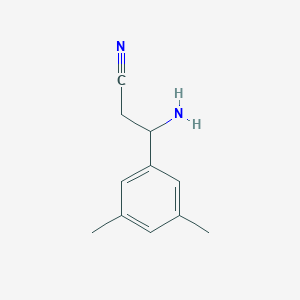
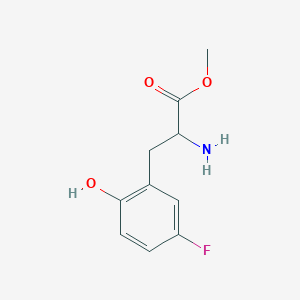
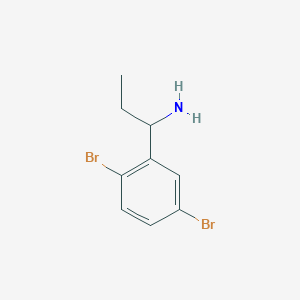
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
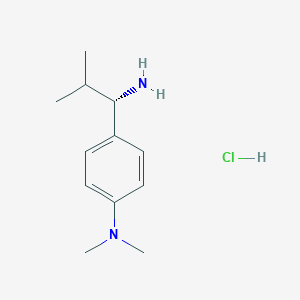
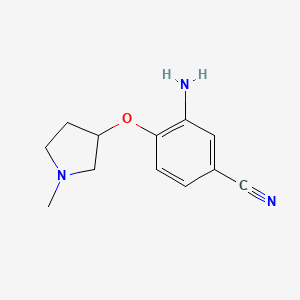

![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)


